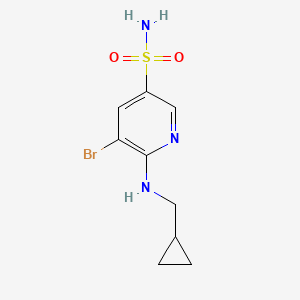
5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide typically involves the following steps:
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has similar structural features and biological activities.
5-Bromo-2-methylpyridin-3-amine: Another related compound with applications in medicinal chemistry.
Uniqueness
5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethylamino group and sulfonamide functionality contribute to its versatility and potential in various research and industrial applications .
Properties
Molecular Formula |
C9H12BrN3O2S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
5-bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12BrN3O2S/c10-8-3-7(16(11,14)15)5-13-9(8)12-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13)(H2,11,14,15) |
InChI Key |
ZZCYFIFFTDKOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=N2)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















